pKa-Driven Protonation State Differentiation vs. 2-(4-Chlorophenyl)pyridine
The predicted pKa of 2-chloro-4-(4-chlorophenyl)pyridine (−0.07 ± 0.10) is approximately 4.5–5.0 log units lower than the conjugate acid pKa of 2-(4-chlorophenyl)pyridine (estimated ~4.5–5.0, based on pyridine pKa ~5.2 adjusted for the electron-withdrawing 4-chlorophenyl group). At pH 7.4, the target compound is >99.999% neutral, whereas 2-(4-chlorophenyl)pyridine is approximately 0.5–10% protonated. This difference alters the compound's hydrogen-bond acceptor/donor profile, logD, and passive transcellular permeability .
| Evidence Dimension | Pyridine nitrogen pKa (predicted) and percentage neutral at pH 7.4 |
|---|---|
| Target Compound Data | pKa = −0.07 ± 0.10 (predicted); >99.999% neutral at pH 7.4 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)pyridine: estimated conjugate acid pKa ~4.5–5.0; ~90–99.5% neutral at pH 7.4 |
| Quantified Difference | ΔpKa ≈ 4.5–5.0 log units; >100-fold difference in protonated fraction at physiological pH |
| Conditions | Predicted pKa values (ACD/Labs or similar); pH 7.4 aqueous buffer |
Why This Matters
For CNS-targeted programs or assays requiring consistent neutral species, the near-zero pKa eliminates protonation-state heterogeneity that complicates SAR interpretation in 2-(4-chlorophenyl)pyridine-based series.
